1,2-Divinylcyclohexanol

Description

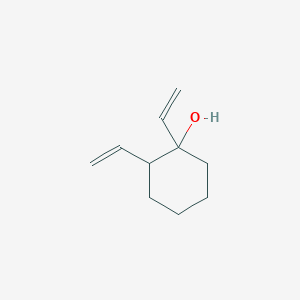

1,2-Divinylcyclohexanol is a bicyclic alcohol characterized by two vinyl (-CH=CH₂) substituents at the 1, and 2 positions of the cyclohexanol ring. Its molecular formula is C₁₀H₁₆O, and it is primarily utilized in organic synthesis for constructing complex bicyclic or polycyclic frameworks via pericyclic reactions such as the oxy-Cope rearrangement . For example, heating (1R,2S)-1,2-divinylcyclohexanol to 220°C induces an oxy-Cope rearrangement to yield (E)-cyclodec-5-enone, though incomplete conversion under certain conditions highlights its kinetic stability . Microwave-assisted reactions of its propargyl ether derivatives further demonstrate its utility in synthesizing tetracyclic sesquiterpenes with high diastereoselectivity .

Properties

CAS No. |

93916-11-1 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

1,2-bis(ethenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C10H16O/c1-3-9-7-5-6-8-10(9,11)4-2/h3-4,9,11H,1-2,5-8H2 |

InChI Key |

BBFCIPUBASELBS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCCCC1(C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Divinylcyclohexanol can be synthesized through several methods. One common approach involves the tandem oxy-Cope/transannular ene reaction of 1,2-divinylcyclohexanols. This method generates advanced polycyclic intermediates with high diastereoselectivity. The reaction conditions typically involve heating the starting materials in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar tandem reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1,2-Divinylcyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The vinyl groups can be reduced to form ethyl groups.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 1,2-divinylcyclohexanone.

Reduction: Formation of 1,2-diethylcyclohexanol.

Substitution: Formation of 1,2-divinylcyclohexyl tosylate.

Scientific Research Applications

1,2-Divinylcyclohexanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including polycyclic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its unique structure.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Divinylcyclohexanol involves its reactivity due to the presence of vinyl groups and a hydroxyl group. The vinyl groups can participate in various addition reactions, while the hydroxyl group can undergo oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.

Comparison with Similar Compounds

1,2-Dimethylcyclohexanol

- Molecular Formula : C₈H₁₆O .

- Key Features: Two methyl (-CH₃) groups replace the vinyl groups in 1,2-divinylcyclohexanol. The stereocenters (1R,2S) are retained, but the absence of π-electrons in methyl groups limits participation in conjugated or pericyclic reactions.

- Reactivity : Primarily undergoes nucleophilic substitution or oxidation rather than rearrangements. Lacks the electronic unsaturation required for cycloadditions or sigmatropic shifts .

1,2-Cyclohexanediol

- Molecular Formula : C₆H₁₂O₂ .

- Key Features: Contains two hydroxyl (-OH) groups instead of vinyl substituents. Exists as a mixture of cis and trans diastereomers, with polarity and hydrogen-bonding capacity differing markedly from this compound.

- Applications: Used as a solvent, crosslinking agent, or precursor for polyesters.

1,1′-(1,2-Ethynediyl)bis[cyclohexanol]

- Molecular Formula : C₁₄H₂₂O₂ .

- Key Features: Two cyclohexanol moieties linked by an ethynediyl (-C≡C- group). The rigid alkyne spacer introduces strain, while hydroxyl groups enable hydrogen bonding.

- Reactivity: The ethynediyl group enables click chemistry (e.g., azide-alkyne cycloaddition), contrasting with the vinyl groups in this compound, which favor electrocyclic reactions. Toxicity data indicate hazards such as skin irritation (H315) and acute oral toxicity (H302) .

1-[[(1,2-Dimethylbutyl)amino]methyl]cyclohexanol

- Molecular Formula: C₁₃H₂₇NO .

- Key Features: A cyclohexanol derivative with a bulky dimethylbutylamino side chain.

- Applications : Likely used in pharmaceutical or agrochemical synthesis due to its chiral centers and functional diversity .

Comparative Data Table

Research Findings and Contrasts

- Reactivity: The vinyl groups in this compound enable unique thermal rearrangements (e.g., oxy-Cope) unavailable to methyl or hydroxyl analogs. However, incomplete conversion in some conditions suggests competing stability pathways .

- Stereochemical Impact: Diastereoselectivity in this compound derivatives (e.g., 7:1 ratio in Grignard reactions ) contrasts with the cis/trans isomerism of 1,2-cyclohexanediol, which influences physical properties like solubility .

- Safety Profile: While this compound lacks explicit hazard data, analogs like 1,1′-(1,2-Ethynediyl)bis[cyclohexanol] highlight risks associated with structural complexity, such as respiratory irritation (H335) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.